2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid
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Overview
Description
2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C9H13F3O3 and a molecular weight of 226.19 g/mol . It is characterized by the presence of a hydroxy group and a trifluoromethyl group attached to a cyclohexyl ring, making it a unique and versatile compound in various scientific fields.
Mechanism of Action
Mode of Action
It’s known that the compound can participate in various chemical reactions such as free radical reactions . In these reactions, the compound can interact with other molecules, leading to changes in their structure and function.
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that the compound may affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound is known to be a solid at room temperature , which could impact its absorption and distribution in the body
Result of Action
It’s known that the compound can modulate the release behavior of drug-impregnated aerogels , suggesting that it may have applications in drug delivery.
Action Environment
The action of 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability and efficacy may be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base, followed by hydrolysis to introduce the hydroxy and acetic acid groups . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar in structure but with a benzoic acid core instead of a cyclohexyl ring.
Cyclohexaneacetic acid, α-hydroxy-4-(trifluoromethyl)-: Another structurally related compound with slight variations in functional groups.
Uniqueness: 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is unique due to its specific combination of a hydroxy group, a trifluoromethyl group, and a cyclohexyl ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h5-7,13H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNXJBDJLLMIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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